2-Methyl-benzamidine

Overview

Description

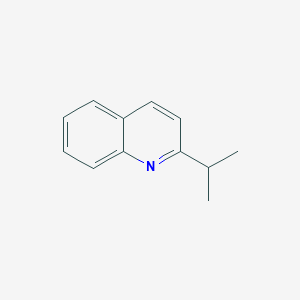

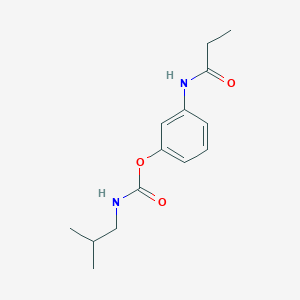

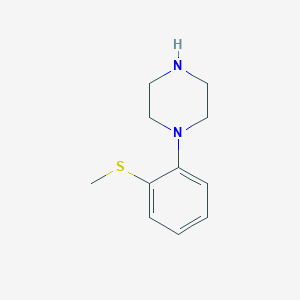

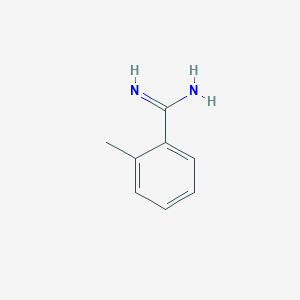

2-Methyl-benzamidine, also known as 2-Methylbenzamidine hydrochloride, is a chemical compound with the empirical formula C8H11ClN2 . It has a molecular weight of 170.64 .

Synthesis Analysis

The synthesis of benzimidazole derivatives, which include this compound, often involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions . Another method involves a metal-free route for the accelerated synthesis of benzimidazole and its derivatives in the ambient atmosphere. This synthetic procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cl.Cc1ccccc1C(N)=N . The InChI key for this compound is USHZYUPZIKQYMI-UHFFFAOYSA-N .

Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives, such as this compound, are often accelerated by orders of magnitude in comparison to the bulk. No other acid, base, or catalyst is used. The reactions are suggested to be acid-catalyzed based on the identification of the intermediate arylamides .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available literature .

Scientific Research Applications

Anticoagulant Applications : A study focused on the development of selective inhibitors of blood coagulation enzymes thrombin or factor Xa, which are key in thromboembolic disorders and the prevention of venous and arterial thrombosis. It was found that benzamidine-based inhibitors can simultaneously inhibit thrombin and factor Xa, suggesting their potential as potent anticoagulants with improved pharmacological properties (Nar et al., 2001).

Melanoma Imaging : Benzamidine derivatives have been used in melanoma imaging. Specifically, iodine-123-(S)-2-hydroxy-3-iodo-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl) methyl] benzamide ([123I]-(S)-IBZM), typically used for studying neuropsychiatric disorders, showed promise in detecting melanoma metastases (Maffioli et al., 1994).

Trypsin Inhibition : Research on benzamidine derivatives, including modifications on the benzamidinium nucleus, revealed their role as competitive inhibitors of trypsin. This study aids in understanding the interaction of small substituents with the trypsin active center, which is crucial for designing compounds for enzyme labeling (Mares-Guia, 1968).

DNA Synthesis Enhancement : Benzamide and its derivatives were found to enhance unscheduled DNA synthesis in human lymphocytes following ultraviolet irradiation, indicating their potential role in DNA repair mechanisms (Miwa et al., 1981).

Antihistaminic Activities : A study on the antihistaminic and anticholinergic activities of 2-methylpropanamide and benzamide derivatives of carboxyterfenadine revealed their biological effectiveness using isolated guinea pig ileum tissues (Arayne et al., 2017).

Anticoagulant Efficiency : Research into new derivatives of benzamidine demonstrated their effectiveness as inhibitors of bovine factor Xa, highlighting their potential in developing anticoagulants (Stürzebecher et al., 1989).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-methylbenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPDBPGNFRRABU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341884 | |

| Record name | 2-Methyl-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18636-97-0 | |

| Record name | 2-Methyl-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.